molecular formula C17H23N5 B12374022 AChE/BuChE-IN-4

AChE/BuChE-IN-4

Cat. No.: B12374022
M. Wt: 297.4 g/mol
InChI Key: UOIHYBDULIXVAR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AChE/BuChE-IN-4 involves a combination of flurbiprofen and isoniazide. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product with high yield and purity . The synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The production process is optimized for scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

AChE/BuChE-IN-4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired outcome and minimize side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Mechanism of Action

AChE/BuChE-IN-4 exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter involved in cholinergic neurotransmission. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the brain, thereby enhancing cholinergic signaling . This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

AChE/BuChE-IN-4 is unique in its dual inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. This distinguishes it from other similar compounds, such as:

Properties

Molecular Formula

C17H23N5

Molecular Weight

297.4 g/mol

IUPAC Name

4-N-[(1-benzylpiperidin-4-yl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C17H23N5/c18-17-19-9-6-16(21-17)20-12-14-7-10-22(11-8-14)13-15-4-2-1-3-5-15/h1-6,9,14H,7-8,10-13H2,(H3,18,19,20,21)

InChI Key

UOIHYBDULIXVAR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CNC2=NC(=NC=C2)N)CC3=CC=CC=C3

Origin of Product

United States

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